5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine
Description
Chemical Structure and Properties
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C₁₃H₈F₆N₂O and a molecular weight of 322.21 g/mol . Its structure features a pyridine core substituted with a trifluoromethyl group at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position. The compound is identified by CAS 1261556-59-5 and is commonly used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of its trifluoromethyl and trifluoromethoxy groups, which enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C13H8F6N2O |
|---|---|
Molecular Weight |
322.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-8(6-21-11(10)20)7-1-3-9(4-2-7)22-13(17,18)19/h1-6H,(H2,20,21) |
InChI Key |
SALZXVZFMXZGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is through radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. This could include continuous flow chemistry techniques to ensure consistent quality and yield, as well as the use of specialized equipment to handle the reactive intermediates and reagents safely.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic profiles.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Insights
Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-O-CF₃) group in the target compound provides stronger electron withdrawal than the methyl (-CH₃) group in 5-(p-Tolyl)-3-(trifluoromethyl)pyridin-2-amine, resulting in higher metabolic stability and resistance to oxidation . Halogenation: Replacing the trifluoromethoxy group with a fluorine (e.g., 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) reduces steric bulk but maintains moderate lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug development .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (322.21 g/mol) compared to analogs like 5-(p-Tolyl)-3-(trifluoromethyl)pyridin-2-amine (252.24 g/mol) correlates with reduced aqueous solubility but increased lipid solubility, favoring membrane permeability .
- Aromatic Interactions: The 4-(trifluoromethoxy)phenyl group enhances π-π stacking interactions in protein binding, as evidenced by its use in kinase inhibitor scaffolds (e.g., compounds in ) .
Synthetic Utility The target compound’s amine group at the 2-position allows for further functionalization, such as coupling with heterocycles (e.g., triazoles or pyrazoles) to create bioactive molecules, as seen in European Patent EP 1 926 722 B1 .
Research Findings
- Biological Activity: The target compound’s trifluoromethoxy group has been linked to improved inhibition of cytochrome P450 enzymes compared to non-fluorinated analogs, reducing drug-drug interaction risks .
- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that the trifluoromethoxy group increases thermal stability (decomposition temperature >250°C) compared to the methyl-substituted analog (<200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
